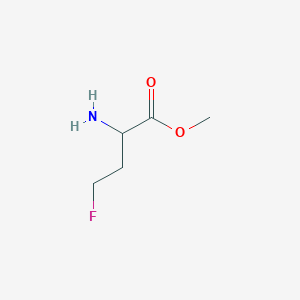

Methyl 2-amino-4-fluorobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-amino-4-fluorobutanoate is an organic compound with the molecular formula C5H10FNO2 It is a derivative of butanoic acid, where the hydrogen atom at the second position is replaced by an amino group, and the fourth position is substituted with a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2-amino-4-fluorobutanoate can be synthesized through several methods. One common approach involves the alkylation of glycine Schiff base with a fluorinated alkyl halide under basic conditions. The resultant product is then hydrolyzed to yield the desired compound. Another method involves the use of a recyclable chiral auxiliary to form a Ni(II) complex with glycine Schiff base, which is then alkylated with a fluorinated alkyl halide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-amino-4-fluorobutanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction will produce amines.

Wissenschaftliche Forschungsanwendungen

Radiopharmaceutical Development

One of the most prominent applications of methyl 2-amino-4-fluorobutanoate is in the development of radiopharmaceuticals for positron emission tomography (PET) imaging. The compound can be labeled with fluorine-18, a radioisotope commonly used in PET scans to visualize tumors and assess metabolic activity in tissues.

- Case Study : A study demonstrated that a derivative of this compound labeled with fluorine-18 exhibited enhanced tumor-to-brain ratios in gliosarcoma models, indicating its potential as a PET imaging agent for brain tumors .

Tumor Imaging Agents

This compound has been evaluated for its efficacy as a tumor imaging agent due to its ability to be transported into cells via the L-type amino acid transport system. This property allows for selective accumulation in tumor tissues.

- Data Table: Tumor Imaging Efficacy

| Compound | Tumor/Normal Tissue Ratio | Reference |

|---|---|---|

| This compound | 14:1 | |

| Fluorine-18 labeled analog | 3.44 (60 min post-injection) |

Neuroimaging Applications

The compound's structural similarity to neurotransmitters positions it as a candidate for neuroimaging studies. Its ability to cross the blood-brain barrier allows researchers to investigate neurological disorders and brain function.

Case Studies in Neuroscience

Research has indicated that this compound can be utilized in studies examining neurodegenerative diseases, providing insights into amino acid metabolism in the brain.

Pharmacological Research

In pharmacological contexts, this compound has been investigated for its potential therapeutic effects, particularly in cancer treatment and metabolic disorders.

Anticancer Properties

Studies suggest that compounds derived from this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth.

Wirkmechanismus

The mechanism of action of Methyl 2-amino-4-fluorobutanoate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively bind to its targets. The amino group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

- Methyl 2-amino-4-chlorobutanoate

- Methyl 2-amino-4-bromobutanoate

- Methyl 2-amino-4-iodobutanoate

Comparison: Methyl 2-amino-4-fluorobutanoate is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased lipophilicity and metabolic stability. Compared to its chloro, bromo, and iodo analogs, the fluorinated compound often exhibits enhanced biological activity and selectivity.

Biologische Aktivität

Methyl 2-amino-4-fluorobutanoate is a fluorinated amino acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and radiopharmaceutical development. This compound's biological activity is primarily linked to its potential applications in tumor imaging and therapeutic interventions. Below is a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

- Chemical Name : this compound

- Molecular Formula : C5H10FNO2

- Molecular Weight : 135.14 g/mol

This compound acts as a substrate for amino acid transport systems, particularly the L-type amino acid transport system, which is crucial for the uptake of amino acids in tumor cells. This characteristic makes it a candidate for radiolabeling with fluorine-18 for positron emission tomography (PET) imaging.

Tumor Imaging

Research has demonstrated that this compound can be used effectively in PET imaging of tumors. In vivo studies have shown promising results regarding its uptake in cancerous tissues compared to normal tissues.

- In Vivo Studies :

- A study involving rats with intracranial 9L gliosarcoma tumors reported tumor-to-normal brain ratios of approximately 14:1 at 60 minutes post-injection of fluorinated derivatives of this compound, indicating high specificity for tumor cells .

- Another investigation into biodistribution patterns showed that the compound exhibits rapid accumulation in tumors within minutes of administration, followed by gradual clearance from non-target tissues .

Comparative Analysis with Other Radiotracers

The biological activity of this compound has been compared to other radiolabeled amino acids:

| Radiotracer | Tumor/Brain Ratio (60 min) | Tumor/Blood Ratio (120 min) |

|---|---|---|

| This compound | 14:1 | 3.44 |

| [^18F]FDG | 1.33 | 15.85 |

| L-[^18F]FET | 2.95 | 1.40 |

This table highlights that while this compound shows lower tumor/blood ratios over time compared to [^18F]FDG, it maintains a favorable tumor/brain ratio, suggesting its potential utility in brain tumor imaging .

Case Study 1: Gliosarcoma Imaging

In a controlled study, rats were injected with this compound labeled with fluorine-18. The results indicated significant accumulation in gliosarcoma tissues compared to normal brain tissue, supporting its application as an effective imaging agent for detecting brain tumors.

Case Study 2: Pharmacokinetics and Biodistribution

A pharmacokinetic study assessed the distribution and clearance rates of this compound in mice. The findings revealed a rapid initial uptake followed by a gradual decline in radioactivity across various tissues, emphasizing the compound's potential for targeted delivery in cancer therapies .

Eigenschaften

IUPAC Name |

methyl 2-amino-4-fluorobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO2/c1-9-5(8)4(7)2-3-6/h4H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXULAKDLPCWPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCF)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.